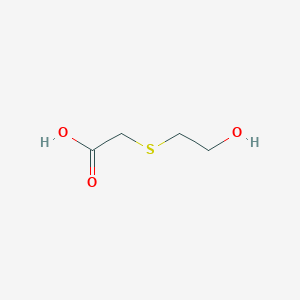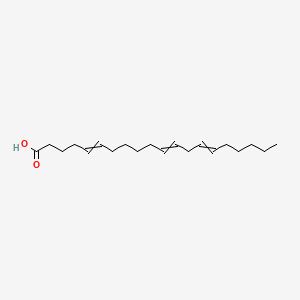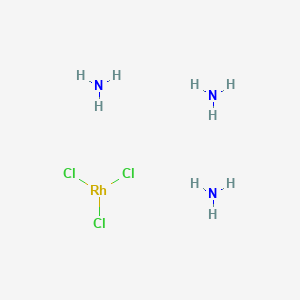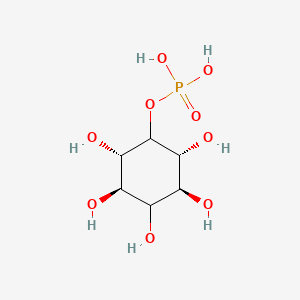
2-Hydroxyethylthioacetate
Vue d'ensemble
Description
“2-Hydroxyethylthioacetate” is a chemical compound with the molecular formula C4H8O3S . It is also known as “2-[(2-hydroxyethyl)thio]-acetic acid” and "3-[(2-Hydroxyethyl)sulfanyl]acetic acid" . The molecular weight of this compound is 136.17 .
Molecular Structure Analysis
The molecular structure of “2-Hydroxyethylthioacetate” consists of 4 carbon atoms, 8 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The IUPAC Standard InChIKey for this compound is XDAPYXDTPMHULG-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Antiviral Properties
Efficacy in COVID-19 Treatment
Studies have indicated that hydroxychloroquine, which shares a similar chemical structure and mechanism of action with chloroquine, demonstrates efficacy in the treatment of COVID-19 by limiting the replication of SARS-CoV-2 virus in vitro (Meo, Klonoff, & Akram, 2020).
In Vitro Antiviral Activity Against SARS-CoV-2
Another study emphasized that hydroxychloroquine has shown more potency than chloroquine in inhibiting SARS-CoV-2 in vitro, suggesting its potential as an effective treatment option (Yao et al., 2020).
Impact on Cancer Treatment
Anti-Cancer Drug Development
Research has shown that 2-hydroxyoleic acid, a derivative of oleic acid, exhibits anti-cancer properties. Its unique mechanism involves altering membrane lipid composition in cancer cells, impacting membrane-dependent signaling pathways that promote tumor cell proliferation (Hanson, 2020).
Interaction with Membrane Lipids in Cancer Cells
Studies have investigated the interactions of 2-hydroxyoleic acid (2OHOA, Minerval) with membrane lipids, revealing that it increases fluidity in lipid monolayers and modifies membrane organization, which could be a factor in its anticancer activity (Olechowska et al., 2019).
Biomedical Applications
- Development of Biocompatible Polymers: Research into poly(2-hydroxyethyl methacrylate) (PHEMA) based polymers has shown promise for various biomedical applications. These polymers are biocompatible and degradable, making them suitable for drug delivery systems (Zhang et al., 2012).
Additional Applications
- Solubility in Ionic Liquids: Studies have explored the solubility of CO2 in protic ionic liquids like N-methyl-2-hydroxyethylammonium formate and acetate, which could have implications in CO2 capture and natural gas sweetening (Mattedi et al., 2011).
Safety and Hazards
Safety data sheets suggest that exposure to “2-Hydroxyethylthioacetate” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Propriétés
IUPAC Name |
2-(2-hydroxyethylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c5-1-2-8-3-4(6)7/h5H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAPYXDTPMHULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203640 | |
| Record name | 2-Hydroxyethylthioacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethylthioacetate | |
CAS RN |
5512-65-2 | |
| Record name | 2-Hydroxyethylthioacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005512652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyethylthioacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1206751.png)
![N-[4-(2,5-dimethyl-1-pyrrolyl)phenyl]benzamide](/img/structure/B1206752.png)



![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1206762.png)







